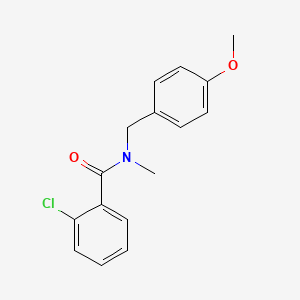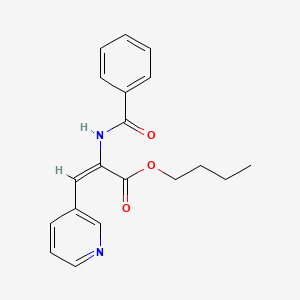
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its inhibition of PKB/Akt. This compound binds to the ATP-binding site of PKB/Akt and prevents its activation. This leads to the inhibition of downstream signaling pathways that promote cell survival and growth, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of PKB/Akt, this compound has also been shown to inhibit the activity of other kinases, including p70S6K and glycogen synthase kinase-3β. These kinases are also involved in cell growth and survival pathways, making this compound a potential broad-spectrum anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its high purity and good yield of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Future Directions
There are several potential future directions for research on 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of research could focus on its use in combination with other anticancer agents to enhance its efficacy. Another area of research could focus on its potential use in other diseases, such as diabetes and cardiovascular disease, where PKB/Akt is also involved in pathogenesis. Additionally, further studies could be conducted to elucidate the optimal dosage and administration of this compound for maximum therapeutic benefit.
Synthesis Methods
The synthesis of 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with pyridine-3-carboxaldehyde in the presence of sodium borohydride and methanesulfonic acid. This method yields the desired product in good yield and high purity.
Scientific Research Applications
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a key regulator of cell growth and survival and is often overexpressed in cancer cells. Inhibition of PKB/Akt has been shown to induce apoptosis in cancer cells, making this compound a potential anticancer agent.
properties
IUPAC Name |
4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-21(17,18)13-7-11(4-5-12(13)14)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJXFOCYPWRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(butylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5310937.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5310945.png)

![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)

![3-chlorobenzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5310973.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5310981.png)
![benzyl N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alaninate](/img/structure/B5310988.png)
![N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B5310994.png)
![N-(4-ethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5310998.png)
![2-[(2S,5R)-2,5-dimethyl-1-piperazinyl]-4-(2,6-dimethyl-3-pyridinyl)pyrimidine dihydrochloride](/img/structure/B5311011.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5311017.png)
![7-(2,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5311028.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)